Z-Glu-phe-OH
Overview
Description
“Z-Glu-phe-OH” is a compound with the CAS Number 987-84-8 and a linear formula of C22H24N2O7 . It is also known as (4S)-4-{[(benzyloxy)carbonyl]amino}-5-{[(1S)-1-carboxy-2-phenylethyl]amino}-5-oxopentanoic acid .
Synthesis Analysis
The synthesis of “Z-Glu-phe-OH” involves radical polymerization between an aggregation-induced emission (AIE) monomer and 2-isocyanatoethyl methacrylate (IM), followed by glycosylation with glucosamine (Glu) .
Molecular Structure Analysis
The molecular structure of “Z-Glu-phe-OH” is represented by the InChI code 1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29)/t17-,18-/m0/s1 .
Chemical Reactions Analysis
“Z-Glu-phe-OH” is involved in several hydrophobic compounds acting as activators in dipeptide hydrolysis by bovine carboxypeptidase B .
Physical And Chemical Properties Analysis
“Z-Glu-phe-OH” is a white powder with a molecular weight of 428.44 .
Scientific Research Applications
1. Enzymatic Applications
Z-Glu-phe-OH, as a specific peptide sequence, finds applications in enzymatic studies and peptide synthesis. For instance, its utilization in the study of glutamic acid-specific endopeptidases highlights its role in synthesizing Glu-Xaa peptide bonds. This demonstrates its importance in enzymatic catalysis and peptide synthesis research (Rolland-Fulcrand & Breddam, 1993).
2. Photocatalytic Applications
In the realm of photocatalysis, Z-Glu-phe-OH is relevant in the study of Z-scheme photocatalysts. The construction of such systems, which are crucial for photocatalytic hydrogen evolution, leverages the unique properties of Z-Glu-phe-OH. This aligns with the broader objective of enhancing the efficiency of photocatalytic processes for sustainable energy solutions (Gao et al., 2019).
3. Analytical Biochemistry
In analytical biochemistry, Z-Glu-phe-OH plays a significant role as a substrate in various assays and experiments. For example, its synthesis and application in the kinetic characterization of inhibitors and amine-type acyl acceptor substrates have been demonstrated, illustrating its utility in biochemical analysis and drug development processes (Wodtke, Pietsch, & Löser, 2020).
4. Peptide Stability and Synthesis
Z-Glu-phe-OH is also instrumental in understanding peptide stability and synthesizing specific peptide structures. Its role in the synthesis of peptides and the investigation of their stability against enzymatic hydrolysis provides valuable insights for peptide-based therapeutics and biomaterials research (English & Stammer, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORDBMVWKMEZAC-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Glu-phe-OH | |
CAS RN |
987-84-8 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-α-glutamyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=987-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-α-glutamyl]-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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